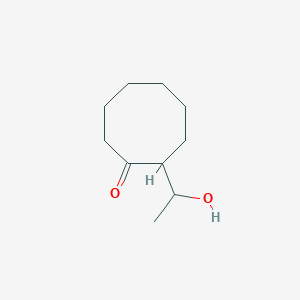

Cyclooctanone, 2-(1-hydroxyethyl)-

Description

Properties

CAS No. |

143139-18-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-(1-hydroxyethyl)cyclooctan-1-one |

InChI |

InChI=1S/C10H18O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h8-9,11H,2-7H2,1H3 |

InChI Key |

RBVXNKINJOYDJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCCCC1=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

Synthesis of 2-Bromocyclooctanone

Reaction with 2-Hydroxyethylamine

Advantages and Challenges

| Advantages | Challenges |

|---|---|

| Direct functionalization | Low nucleophilicity of hydroxyethylamine |

| High regioselectivity | Potential side reactions (e.g., elimination) |

Hypothetical Yield : 60–70% (estimated from analogous SN2 reactions in).

Aldol Condensation with Protected Hydroxyethyl Aldehyde

This approach utilizes aldol condensation to introduce the hydroxyethyl group, requiring protection/deprotection steps.

Reaction Pathway

Protection of Glycolaldehyde

Aldol Condensation

Deprotection

Example Reaction

Cyclooctanone + HOCH₂CH(OCH₃)₂ → β-Hydroxy ketone → 2-(1-Hydroxyethyl)cyclooctanone

Advantages and Challenges

| Advantages | Challenges |

|---|---|

| Scalable for large-scale synthesis | Multiple steps requiring purification |

| Flexible for various aldehydes | Limited yield due to competing elimination |

Hypothetical Yield : 45–55% (based on aldol yields in).

Epoxide Ring-Opening with Hydroxyl Nucleophiles

This method introduces the hydroxyethyl group via epoxide intermediates.

Reaction Pathway

- Epoxidation of 2-Allylcyclooctanone

- 2-Allylcyclooctanone undergoes epoxidation with m-CPBA (meta-chloroperbenzoic

Chemical Reactions Analysis

Types of Reactions: Cyclooctanone, 2-(1-hydroxyethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acid chlorides.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Ethers, esters.

Scientific Research Applications

Cyclooctanone, 2-(1-hydroxyethyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclooctanone, 2-(1-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit aldosterone synthase, a target for cardiovascular disease treatment . The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares cyclooctanone, 2-(1-hydroxyethyl)-, with structurally related cyclic ketones:

*Estimated based on cyclooctanone (C₈H₁₄O) + hydroxyethyl (C₂H₅O) groups.

Reactivity and Stability

- Ring Size Effects: Cyclooctanone derivatives exhibit distinct solvolytic behavior compared to smaller rings. highlights anomalies in solvolysis rates for cyclooctanone-derived products, likely due to reduced ring strain and altered transition-state stabilization .

- Substituent Influence: The 1-hydroxyethyl group in the target compound may stabilize intermediates via intramolecular hydrogen bonding, contrasting with cyclopentanone analogs like 2-(2-hydroxyethyl)cyclopentanone, where primary alcohol positioning limits such interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.